Cas no 1019491-36-1 (N-(butan-2-yl)-5-fluoro-2-methylaniline)
N-(butan-2-yl)-5-fluoro-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 5-fluoro-2-methyl-N-(1-methylpropyl)-
- n-(Sec-butyl)-5-fluoro-2-methylaniline
- N-(butan-2-yl)-5-fluoro-2-methylaniline
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- Inchi: 1S/C11H16FN/c1-4-9(3)13-11-7-10(12)6-5-8(11)2/h5-7,9,13H,4H2,1-3H3
- InChI Key: QEAKAZZJLJAPQZ-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC)=CC(F)=CC=C1C
N-(butan-2-yl)-5-fluoro-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165085-0.05g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-165085-0.1g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 0.1g |
$640.0 | 2023-02-17 | ||
| Enamine | EN300-165085-0.25g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 0.25g |
$670.0 | 2023-02-17 | ||
| Enamine | EN300-165085-0.5g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 0.5g |
$699.0 | 2023-02-17 | ||
| Enamine | EN300-165085-1.0g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-165085-2.5g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 2.5g |
$1428.0 | 2023-02-17 | ||
| Enamine | EN300-165085-5.0g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 5.0g |
$2110.0 | 2023-02-17 | ||
| Enamine | EN300-165085-10.0g |
N-(butan-2-yl)-5-fluoro-2-methylaniline |
1019491-36-1 | 10.0g |
$3131.0 | 2023-02-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352426-50mg |
n-(Sec-butyl)-5-fluoro-2-methylaniline |
1019491-36-1 | 95% | 50mg |
¥16524 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352426-100mg |
n-(Sec-butyl)-5-fluoro-2-methylaniline |
1019491-36-1 | 95% | 100mg |
¥14976 | 2023-02-27 |
N-(butan-2-yl)-5-fluoro-2-methylaniline Suppliers
N-(butan-2-yl)-5-fluoro-2-methylaniline Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-(butan-2-yl)-5-fluoro-2-methylaniline
N-(butan-2-yl)-5-fluoro-2-methylaniline: A Comprehensive Overview
N-(butan-2-yl)-5-fluoro-2-methylaniline, also known by its CAS number 1019491-36-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of aniline, with specific substituents that confer unique chemical properties and potential applications. The structure of N-(butan-2-yl)-5-fluoro-2-methylaniline includes a butan-2-yl group attached to the nitrogen atom, a fluorine atom at the 5-position, and a methyl group at the 2-position of the aromatic ring. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity.
Recent studies have highlighted the importance of fluorinated aromatic compounds like N-(butan-2-yl)-5-fluoro-2-methylaniline in drug discovery. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, making such compounds valuable in medicinal chemistry. The presence of the butan-2-yl group further modulates the physical properties of the molecule, potentially enhancing its bioavailability and pharmacokinetic profile.
The synthesis of N-(butan-2-yl)-5-fluoro-2-methylaniline involves a multi-step process that typically begins with the preparation of the corresponding aniline derivative. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the aromatic ring with high precision and yield.
One area where N-(butan-2-yl)-5-fluoro-2-methylaniline has shown promise is in its potential as a precursor for bioactive molecules. The compound's structure allows for further functionalization at various positions on the aromatic ring, enabling the creation of diverse derivatives with tailored activities. For example, researchers have investigated its use as a building block for designing inhibitors of kinase enzymes, which are critical targets in cancer therapy.
In addition to its role in drug discovery, N-(butan-2-yl)-5-fluoro-2-methylaniline has applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that fluorinated aromatic compounds can enhance the efficiency and stability of organic electronic devices, suggesting that this compound could contribute to advancements in this field.
The physical properties of N-(butan-2-yl)-5-fluoro-2-methylaniline are also worth noting. Its melting point and boiling point are influenced by the substituents on the aromatic ring, with fluorine's electronegativity contributing to increased molecular stability. The compound's solubility in various solvents has been characterized, which is essential for its application in both laboratory settings and industrial processes.
From an environmental perspective, understanding the fate and behavior of N-(butan-2-yli)-5-fluoro-nitrobenzene derivatives like this compound is crucial. Researchers have conducted studies on their degradation pathways under different environmental conditions, which is important for assessing their potential impact on ecosystems.
In conclusion, N-(butan-2-yli)-5-fluoromethyl-aniline (CAS No: 101949136) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and properties make it a valuable tool in drug discovery, materials science, and other areas of research. As ongoing studies continue to uncover new insights into its potential uses, this compound is likely to remain an important focus for scientists and industry professionals alike.
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